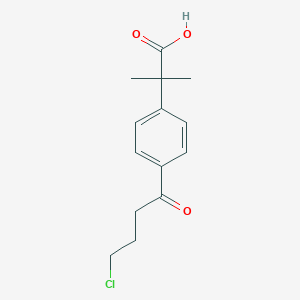

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid

Descripción general

Descripción

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid is an organic compound with a complex structure It is characterized by the presence of a chlorobutanoyl group attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid typically involves multiple steps:

Preparation of 4-Chlorobutanoyl Chloride: This intermediate can be synthesized by reacting gamma-butyrolactone with calcium chloride and concentrated hydrochloric acid under reflux conditions at 100°C for 72 hours. The resulting chloroacid is extracted with dichloromethane and distilled to obtain 4-chlorobutanoyl chloride.

Formation of the Target Compound: The 4-chlorobutanoyl chloride is then reacted with 2-methylpropanoic acid in the presence of a suitable base, such as pyridine, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chlorobutanoyl group to a butyl group.

Substitution: The chlorine atom in the chlorobutanoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of butyl derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Key Intermediate in Drug Synthesis

One of the primary applications of 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid is as a key intermediate in the synthesis of antihistamines, particularly Fexofenadine hydrochloride. Fexofenadine is widely used for treating allergic conditions such as hay fever and chronic urticaria. The compound serves as a precursor that undergoes further chemical transformations to yield the final pharmaceutical product .

1.2 Synthesis Methodology

The synthesis of this compound involves several steps, including Friedel-Crafts acylation reactions, which are crucial for forming the desired molecular structure. Recent advancements have reported methods that enhance yield and reduce impurities, making it more suitable for industrial production .

Chemical Properties and Structure

Understanding the chemical properties of this compound is essential for its application in drug formulation:

- Molecular Formula : C15H19ClO3

- Molecular Weight : 268.74 g/mol

- Structure : The compound features a chlorobutanoyl group attached to a phenyl ring, contributing to its biological activity.

Case Studies and Research Findings

3.1 Case Study: Synthesis Optimization

A study conducted on optimizing the synthesis of this compound demonstrated improvements in yield through modified reaction conditions. By adjusting parameters such as temperature and reaction time, researchers achieved a productive rate exceeding 90%, significantly enhancing the feasibility for large-scale production .

3.2 Application in Allergic Treatments

Research has shown that derivatives of this compound exhibit antihistaminic properties comparable to established drugs like cetirizine and astemizole but with fewer side effects. This positions it as a promising candidate for developing safer antihistamines .

Mecanismo De Acción

The mechanism of action of 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The chlorobutanoyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropyl acetate

- Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Uniqueness

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Actividad Biológica

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid, often referred to as a key intermediate in the synthesis of fexofenadine hydrochloride, exhibits significant biological activity primarily in the context of antihistamine properties. This compound has garnered attention due to its potential applications in treating allergic reactions and other related conditions. This article will explore its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₉ClO₃

- Molecular Weight : 282.76 g/mol

- CAS Number : 154477-54-0

The compound features a chlorobutanoyl group attached to a phenyl moiety, which is crucial for its biological function.

Synthesis Methods

The synthesis of this compound involves several steps, typically starting from simpler precursors. The most notable methods include:

- Friedel-Crafts Acylation : This method utilizes an alkali metal hydroxide in an alcoholic solvent to facilitate the acylation reaction, leading to high yields of the desired product with minimal environmental impact .

- Direct Synthesis from Precursors : Involves the reaction of N-methyl-N-methoxyl-2-[4-(4-chlorobutanoyl)phenyl]-2-methyl propanamide with mineral acids under controlled conditions .

Biological Activity

The primary biological activity of this compound is its role as an intermediate in synthesizing fexofenadine hydrochloride, an antihistamine used extensively for treating allergic rhinitis and other allergic conditions.

Fexofenadine works by blocking histamine H1 receptors, thereby reducing symptoms such as sneezing, runny nose, and itching. The presence of the chlorobutanoyl group enhances its potency and selectivity for these receptors .

Antihistaminic Activity

A study demonstrated that fexofenadine derived from this compound showed superior efficacy compared to older antihistamines like cetirizine and astemizole, with fewer side effects such as sedation .

Clinical Applications

Clinical trials have shown that fexofenadine effectively alleviates symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria. The compound's rapid onset of action and longer duration of effect make it a preferred choice among healthcare providers .

Data Table: Comparison of Antihistamines

| Antihistamine | Active Compound | Onset of Action | Duration of Action | Sedative Effects |

|---|---|---|---|---|

| Fexofenadine | 2-(4-(4-Chlorobutanoyl)phenyl)-... | 1 hour | 24 hours | Minimal |

| Cetirizine | Cetirizine hydrochloride | 1 hour | 24 hours | Moderate |

| Astemizole | Astemizole | 1-3 hours | 24 hours | High |

Propiedades

IUPAC Name |

2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-14(2,13(17)18)11-7-5-10(6-8-11)12(16)4-3-9-15/h5-8H,3-4,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTJEFSCACXENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448524 | |

| Record name | 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169280-21-1 | |

| Record name | 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.